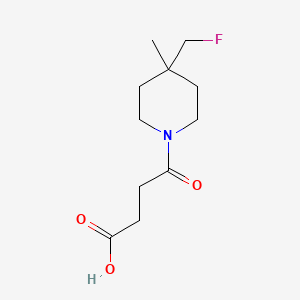

4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid

Description

The compound 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid features a piperidine ring substituted at the 4-position with both a fluoromethyl (-CH2F) and a methyl (-CH3) group. The piperidine nitrogen is linked to a 4-oxobutanoic acid moiety, which includes a ketone and a carboxylic acid group.

Properties

IUPAC Name |

4-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO3/c1-11(8-12)4-6-13(7-5-11)9(14)2-3-10(15)16/h2-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIZJACFBFGJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)CCC(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting with the fluoromethylation of piperidine derivatives. One common method includes the reaction of piperidine with a fluoromethylating agent under controlled conditions to introduce the fluoromethyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid , also known as (E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid , has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article will explore its applications across different fields, including medicinal chemistry, drug development, and material sciences, supported by comprehensive data tables and case studies.

Basic Information

- Molecular Formula : C11H16FNO3

- Molecular Weight : 229.25 g/mol

- CAS Number : 2089554-34-5

- Purity : Typically ≥ 95%

Structural Characteristics

The compound features a piperidine ring with a fluoromethyl group, which may enhance its lipophilicity and biological activity. Its oxobutanoic acid moiety contributes to its potential reactivity and interaction with biological targets.

Medicinal Chemistry

Therapeutic Potential : The compound's structural attributes suggest potential applications in developing pharmaceuticals targeting neurological disorders. The piperidine structure is often associated with various pharmacological activities, including analgesic and anti-inflammatory effects.

Case Study: Neuropharmacology

A study focused on the synthesis of derivatives of piperidine compounds demonstrated their efficacy in modulating neurotransmitter systems, particularly in the context of pain management and mood disorders. The fluoromethyl substitution may enhance receptor binding affinity, making it a candidate for further exploration in drug design.

Drug Development

Lead Compound Identification : In the context of lead compound identification for new drug candidates, this compound can serve as a scaffold for synthesizing analogs with improved pharmacokinetic properties.

Data Table: Comparison of Piperidine Derivatives

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Analgesic | |

| Compound B | Structure B | Antidepressant | |

| This compound | Structure C | Potential Neuromodulator |

Material Sciences

Polymeric Applications : The compound's functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or bioactivity.

Case Study: Biodegradable Polymers

Research has indicated that incorporating piperidine-based compounds into biodegradable polymers can improve their mechanical strength while maintaining biocompatibility. This application is particularly relevant in the development of implantable medical devices.

Analytical Chemistry

Detection and Quantification : The unique chemical structure enables the development of specific analytical methods for detecting this compound in biological samples or environmental matrices.

Analytical Methods Overview

| Method | Application | Sensitivity |

|---|---|---|

| HPLC | Quantification in plasma | Low ng/mL |

| LC-MS | Metabolite identification | High |

| NMR Spectroscopy | Structural elucidation | Medium |

Mechanism of Action

The mechanism by which 4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to certain receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural and Functional Insights

Fluorinated Substituents: The target compound’s fluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. The 4-chlorophenyl group in increases hydrophobicity, favoring membrane permeability in drug candidates.

Piperidine vs. Piperazine Cores :

- Piperidine-based compounds (e.g., target compound, ) offer conformational rigidity, while piperazine derivatives (e.g., ) provide flexibility and diverse substitution patterns.

Carboxylic Acid Functionality: The oxobutanoic acid moiety is conserved across all analogs, enabling salt formation for improved solubility or metal coordination (e.g., chelation in biological systems, as seen in ).

The benzothiazole group in may confer fluorescence or kinase inhibitory activity, expanding applications beyond medicinal chemistry.

Biological Activity

4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid, with the CAS number 2089554-34-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₆FNO₃

- Molecular Weight : 229.25 g/mol

- Structure : The compound features a piperidine ring substituted with a fluoromethyl group and an oxobutanoic acid moiety, which may influence its interactions with biological targets.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological pathways. Preliminary studies suggest the following mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on fatty acid synthase (FASN), which is crucial in lipid metabolism and cancer cell proliferation .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress .

- Cellular Signaling Modulation : The piperidine structure allows for potential interactions with neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders.

Biological Activity Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Case Studies

- Antiproliferative Effects : A study investigating similar oxobutanoic acids demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values indicated effective dose ranges for therapeutic applications .

- Neuroprotective Potential : Research into piperidine derivatives suggests that modifications can enhance neuroprotective properties, potentially making these compounds suitable for treating neurodegenerative diseases .

- In Vivo Studies : While in vitro studies are promising, further in vivo studies are required to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.